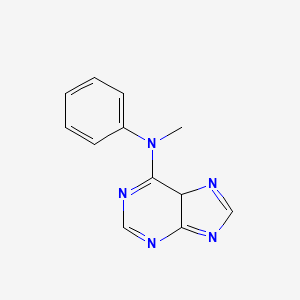

N-methyl-N-phenyl-5H-purin-6-amine

Description

N-methyl-N-phenyl-5H-purin-6-amine is a substituted purine derivative featuring a methyl group and a phenyl group attached to the nitrogen atoms at positions 6 and 9 (or adjacent positions, depending on tautomerism) of the purine core. Purines are heterocyclic aromatic compounds integral to biological systems, serving as components of nucleotides (e.g., adenine, guanine) and therapeutic agents (e.g., anticancer drugs like 6-mercaptopurine) .

Its synthesis involves multistep routes starting from imidazole precursors. For example, 5-amino-1-phenyl-1H-imidazole-4-carboxylic acid derivatives are cyclized using reagents like HC(OEt)₃ (triethyl orthoformate) and Ac₂O (acetic anhydride), followed by ammonia treatment to introduce the amine group .

Properties

CAS No. |

82760-84-7 |

|---|---|

Molecular Formula |

C12H11N5 |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

N-methyl-N-phenyl-7H-purin-6-amine |

InChI |

InChI=1S/C12H11N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h2-8H,1H3,(H,13,14,15,16) |

InChI Key |

OYJNWQXDNHJGEB-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=NC=NC3=NC=NC32 |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-methyl-N-phenyl-5H-purin-6-amine can be achieved through several methods:

Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Amination of Halides: Another method involves the reaction of a halogenated purine derivative with an amine.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-methyl-N-phenyl-5H-purin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-N-phenyl-5H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-5H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP)-dependent protein kinase .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The following table summarizes key analogs and their structural differences:

Key Contrast :

- Chloro and methyl substituents (e.g., in 6-chloro-8-methyl-9H-purine) increase electrophilicity, making these compounds reactive toward nucleophiles, whereas phenyl and methoxyphenyl groups enhance aromatic stacking interactions and lipophilicity .

Biological Activity

N-methyl-N-phenyl-5H-purin-6-amine is a compound of significant interest in biochemical research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the purine derivative class and is characterized by the presence of both methyl and phenyl groups attached to the nitrogen atoms in its structure. This unique configuration contributes to its hydrophobicity and biological interactions.

Chemical Formula: C₁₁H₁₂N₄

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for its potential therapeutic effects:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Interaction: It can interact with adenosine receptors, influencing cellular signaling pathways.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF cells. A notable case study showed that treatment with this compound resulted in a significant reduction in tumor growth in animal models, highlighting its potential as a therapeutic agent against cancer .

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF | 25.72 ± 3.95 | Induces apoptosis |

| Shin et al. (2023) | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

3. Antioxidant Activity

This compound has demonstrated antioxidant activity , which is beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Toxicity and Safety

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses, although further studies are required to fully establish its safety parameters in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| N-methyl-5H-purin-6-amine | Lacks phenyl group | Reduced hydrophobicity |

| N-phenyl-5H-purin-6-amine | Lacks methyl group | Altered reactivity |

This comparison illustrates how modifications in the chemical structure can significantly influence biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.